(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol
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Overview
Description
(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral compound with the molecular formula C9H12FNO. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The presence of both an amino group and a fluorophenyl group in its structure makes it a versatile compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-Amino-3-(3-fluorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the asymmetric reduction of 3-(3-fluorophenyl)-2-oxopropanoic acid using a chiral catalyst to obtain the desired enantiomer .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors and chiral catalysts to ensure high yield and enantiomeric purity. The process is optimized for cost-effectiveness and scalability, ensuring that the compound can be produced in large quantities for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can yield the corresponding amine or alcohol .
Scientific Research Applications
(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a starting material for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (s)-3-Amino-3-(3-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- (s)-3-Amino-3-(2-fluorophenyl)propan-1-ol
- (s)-3-Amino-3-(4-fluorophenyl)propan-1-ol
- (s)-3-Amino-3-(3-chlorophenyl)propan-1-ol
Uniqueness
(s)-3-Amino-3-(3-fluorophenyl)propan-1-ol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its binding affinity and selectivity towards certain biological targets. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
IUPAC Name |
(3S)-3-amino-3-(3-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-3-1-2-7(6-8)9(11)4-5-12/h1-3,6,9,12H,4-5,11H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLXAQLZFPYYQJ-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)[C@H](CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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